

physicochemical properties of 5-chlorovanillin

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Compound of Interest

Compound Name: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorovanillin

Introduction

5-Chlorovanillin, with the chemical formula $C_8H_7ClO_3$, is a halogenated derivative of vanillin, a widely utilized aromatic compound.[1][2] Its formal name is **3-Chloro-4-hydroxy-5-methoxybenzaldehyde**. [1] The introduction of a chlorine atom to the vanillin core modifies its electronic properties and lipophilicity, making it a compound of significant interest for researchers, particularly in the fields of medicinal chemistry and materials science.[3] It serves as a versatile chemical intermediate for the synthesis of novel bioactive molecules, such as Schiff bases and chalcones, which have shown potential antimicrobial and anticancer properties.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chlorovanillin, detailed experimental protocols for its synthesis and characterization, and logical workflows to guide researchers.

Physicochemical Properties

The key physicochemical properties of 5-chlorovanillin are summarized below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, and predicting its environmental fate.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ ClO ₃	[1][4]
Molecular Weight	186.59 g/mol	[2][4]
Appearance	White to grey powder or crystals	
Melting Point	165-169 °C	[4][5]
Boiling Point	288.1 °C (at 760 mmHg)	[4]
Density	1.377 - 1.4 g/cm ³	[4]
Flash Point	128 °C	[4]
Vapor Pressure	0.00138 mmHg (at 25 °C)	

Chemical and Partitioning Properties

Property	Value	Source(s)
pKa (Predicted)	6.32 ± 0.23	[6]
LogP	1.87 - 2.00	[4]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	2	

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of 5-chlorovanillin. The following protocols are based on established procedures.

Synthesis of 5-Chlorovanillin from Vanillin

The monochlorination of vanillin is a common route to produce 5-chlorovanillin via electrophilic aromatic substitution.[7][8]

Method 1: Using N-Chlorosuccinimide (NCS) in Acetic Acid^[9]

- **Dissolution:** Dissolve vanillin (1.0 eq, 7.61 g, 50 mmol) and N-chlorosuccinimide (NCS) (1.0 eq, 6.68 g, 50 mmol) in glacial acetic acid (100 mL) in a suitable reaction flask.
- **Reaction:** Stir the reaction mixture at room temperature for 12 hours.
- **Isolation:** A precipitate will form during the reaction. Collect the solid product by filtration.
- **Purification:** Wash the filtered precipitate with glacial acetic acid and allow it to air dry to yield 5-chlorovanillin as a white solid.

Method 2: Using N-Chlorosuccinimide (NCS) in Chloroform/DMSO^{[7][10]}

- **Setup:** In a clean, dry round-bottom flask, dissolve vanillin (1.0 eq) in chloroform.
- **Reagent Addition:** To this solution, add N-chlorosuccinimide (1.05 eq) and a catalytic amount of dimethyl sulfoxide (DMSO).^[7]
- **Reaction:** Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic extracts and wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the key properties of the synthesized compound.

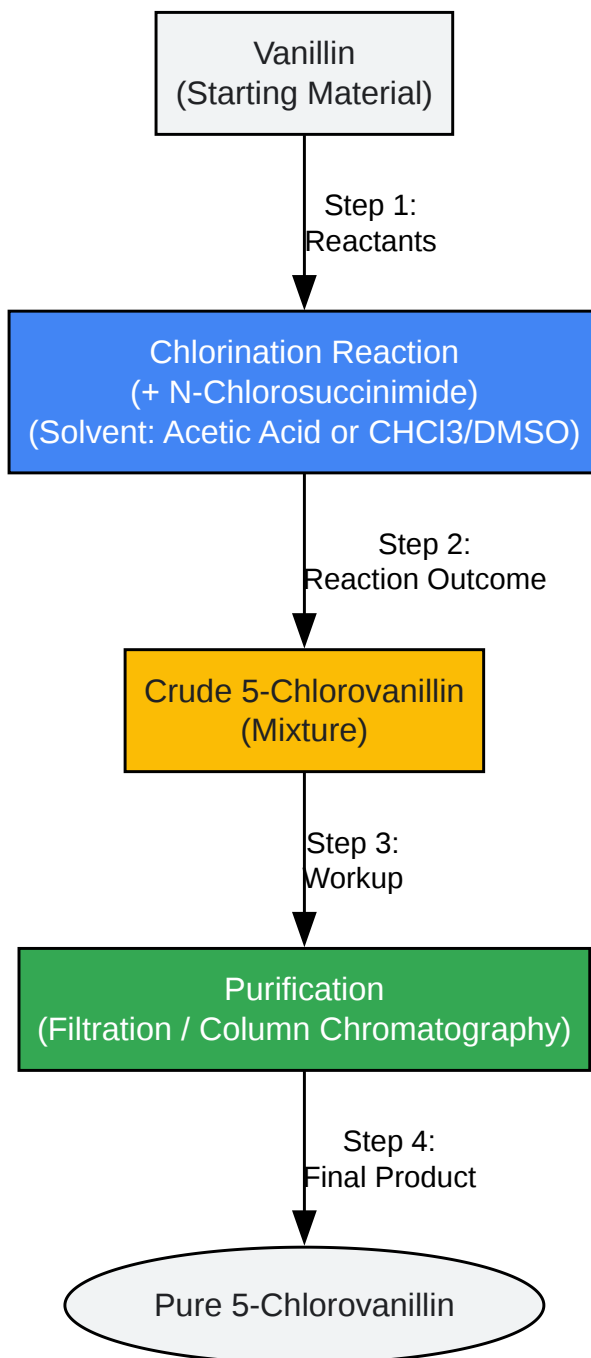
- **Melting Point Determination^[11]**
 - **Apparatus:** Use a melting point apparatus, such as a Vernier Melt Station or similar device.

- Procedure: Place a small, dry sample of purified 5-chlorovanillin into a capillary tube. Place the tube in the melting point apparatus and heat gradually.
- Measurement: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
- Boiling Point Determination[11]
 - Apparatus: Set up a simple distillation apparatus.
 - Procedure: Place the liquid substance in a round-bottom flask. Heat the flask, and measure the temperature of the vapor using a thermometer with the bulb positioned at the vapor outlet.
 - Measurement: The temperature will rise and stabilize at the liquid's boiling point as the vapor condenses. This stable temperature is the boiling point.
- Spectroscopic Characterization[8]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). [9] Record ¹H and ¹³C NMR spectra to confirm the molecular structure. The addition of a chlorine atom is expected to cause predictable shifts in the aromatic proton and carbon signals compared to vanillin.
 - Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer. [9] Key functional groups to identify include the hydroxyl (-OH), aldehyde (C=O), and C-O stretches, as well as aromatic C-H and C-Cl vibrations.
 - UV-Visible (UV-Vis) Spectroscopy: Dissolve the sample in a suitable solvent (e.g., ethanol or isopropanol) and place it in a quartz cuvette. [8][12] Scan the sample over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λ_{max}), which corresponds to electronic transitions within the molecule. [8]

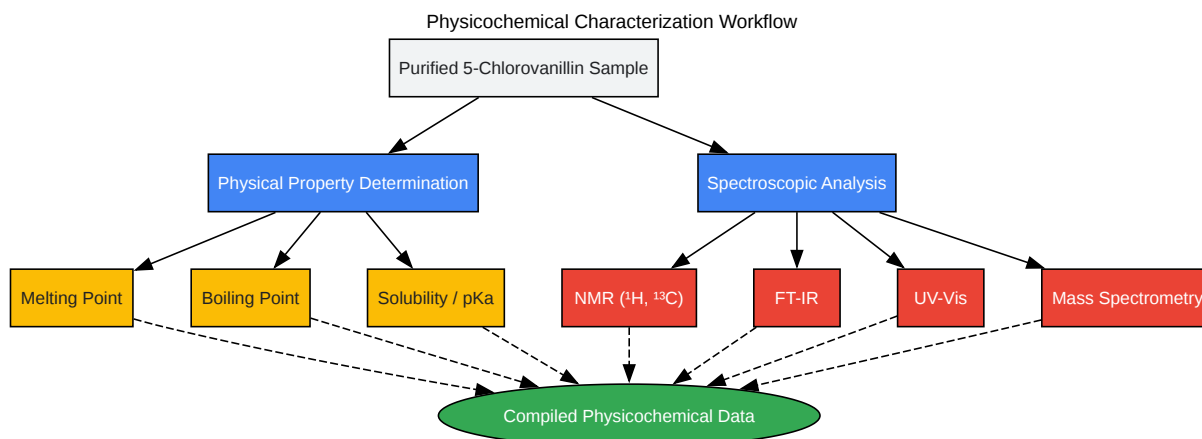
Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of 5-chlorovanillin.

Synthesis of 5-Chlorovanillin

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Caption: Synthetic workflow for the preparation of 5-chlorovanillin.



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Caption: General workflow for physicochemical characterization.

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